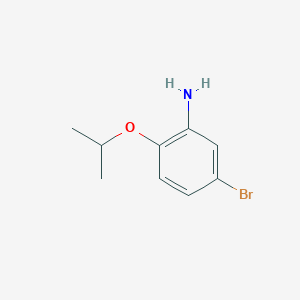

5-Bromo-2-isopropoxyaniline

Descripción

Contextual Significance of Halogenated and Alkoxylated Aniline (B41778) Derivatives in Chemical Science

Halogenated and alkoxylated aniline derivatives are crucial intermediates in organic synthesis. The presence of a halogen atom, such as bromine, on the aniline ring provides a reactive site for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecular architectures from simpler precursors. Halogenated anilines have been identified not only as synthetic creations but also as novel natural products, for instance, from marine biofilm-forming microalgae. rsc.org The introduction of an alkoxy group, such as an isopropoxy group, modulates the electronic properties of the aniline ring, influencing its reactivity and the properties of the resulting molecules. This strategic functionalization is a key principle in the design of new materials and therapeutic agents.

The selective introduction of halogens onto an aniline ring is a well-studied area, with methods developed for specific halogenation patterns. For example, protocols exist for the selective para-bromination or ortho-chlorination of N,N-dialkylanilines. nih.gov The position of substituents on the aniline ring significantly impacts the properties of the resulting derivatives. For instance, the lipophilicity of triazole derivatives of aniline can vary depending on whether the substituent is in the ortho, meta, or para position. mdpi.com

Strategic Importance of 5-Bromo-2-isopropoxyaniline as a Molecular Scaffold

This compound is a bifunctional molecule that embodies the strategic advantages of both halogenated and alkoxylated anilines. The bromine atom at the 5-position serves as a versatile handle for synthetic transformations, particularly in metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, making it a valuable building block for creating diverse chemical libraries. The isopropoxy group at the 2-position influences the molecule's steric and electronic environment, which can be crucial for directing subsequent reactions and for fine-tuning the properties of the final product.

This specific substitution pattern makes this compound a key intermediate in the synthesis of various high-value compounds. Its structure is found within more complex molecules that are investigated for their potential biological activities. The strategic placement of the bromo and isopropoxy groups allows for a modular approach to synthesis, where different functionalities can be introduced in a controlled manner.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 1019442-22-8 |

| Molecular Formula | C9H12BrNO |

| Molecular Weight | 230.1 g/mol |

| IUPAC Name | This compound |

| Purity | Typically ≥95% |

Data sourced from multiple chemical suppliers. sigmaaldrich.comsigmaaldrich.com

Overview of Contemporary Research Trajectories for Substituted Anilines

Current research on substituted anilines is highly focused on developing novel synthetic methodologies and exploring their applications in medicinal chemistry, material science, and catalysis. A significant area of investigation is the C-H functionalization of anilines, which allows for the direct introduction of new functional groups without the need for pre-functionalized starting materials. acs.org This approach is more atom-economical and environmentally friendly than traditional cross-coupling methods.

In medicinal chemistry, substituted anilines are integral components of many drug candidates. For instance, they are used in the development of kinase inhibitors and other targeted therapies. google.com The ability to synthesize a wide variety of substituted anilines is crucial for structure-activity relationship (SAR) studies, which aim to optimize the therapeutic properties of a lead compound. Research is also exploring the use of substituted anilines in the creation of bioisosteres, where a part of a molecule is replaced with another with similar physical or chemical properties to improve its pharmacokinetic or pharmacodynamic profile. nih.gov

In material science, substituted anilines are precursors to polymers, dyes, and other functional materials. The electronic properties of the aniline ring can be tuned by the introduction of different substituents, leading to materials with tailored optical and electronic properties. For example, they are used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. bldpharm.com

The synthesis of substituted anilines itself is an active area of research, with new methods being developed to improve efficiency, selectivity, and substrate scope. rsc.org These advancements continue to expand the toolbox of synthetic chemists, enabling the creation of increasingly complex and functional molecules based on the versatile aniline scaffold.

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBJGAIDWQCWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 5 Bromo 2 Isopropoxyaniline and Analogues

Precursor Synthesis and Regioselective Functional Group Introduction

The construction of 5-Bromo-2-isopropoxyaniline can be approached by two primary retrosynthetic routes: (A) introduction of the bromo group onto a pre-existing 2-isopropoxyaniline (B1215334) scaffold, or (B) etherification of a 5-bromo-2-aminophenol precursor. Both strategies rely on the principles of electrophilic aromatic substitution and nucleophilic substitution, respectively, with success hinging on the careful control of reaction conditions to ensure high regioselectivity.

Direct Halogenation Strategies: Bromination Techniques

Direct bromination of an activated aromatic ring, such as 2-isopropoxyaniline, is a common and effective strategy. The existing amino and isopropoxy substituents are strong activating groups, facilitating electrophilic aromatic substitution. The choice of brominating agent and conditions is crucial to control the reaction's selectivity and prevent over-bromination. commonorganicchemistry.com

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of electron-rich aromatic compounds like anilines and phenols. missouri.edu It serves as a source of an electrophilic bromine atom, polarized by the adjacent electron-withdrawing succinimide (B58015) group. manac-inc.co.jp The use of NBS is often preferred over molecular bromine (Br₂) as it is a crystalline solid that is safer and easier to handle. nih.gov

For the synthesis of this compound, 2-isopropoxyaniline would be treated with NBS in an appropriate solvent. Aprotic solvents are typically employed to avoid side reactions. Research has shown that the polarity of the solvent can significantly influence the regioselectivity of NBS brominations. manac-inc.co.jpresearchgate.net For instance, using dimethylformamide (DMF) as the solvent has been reported to afford high levels of para-selectivity in the bromination of anilines. missouri.edu Catalysts such as ammonium (B1175870) acetate (B1210297) have also been shown to facilitate rapid, high-yielding, and regioselective nuclear bromination of anilines with NBS at room temperature. researchgate.net

| Brominating Agent | Substrate Type | Solvent/Catalyst | Key Outcome | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Anilines, Phenols | DMF | High para-selectivity | missouri.edu |

| N-Bromosuccinimide (NBS) | Anilines, Phenols | Ammonium Acetate (cat.) | Rapid, high-yielding monobromination at RT | researchgate.net |

| N-Bromosuccinimide (NBS) | meta-Substituted Anilines | Various (polarity dependent) | Regioselectivity is tunable by solvent choice | manac-inc.co.jpresearchgate.net |

Molecular bromine (Br₂) is the classic electrophile for aromatic bromination. For highly activated rings like 2-isopropoxyaniline, the reaction can often proceed without a catalyst. commonorganicchemistry.comwvu.edu However, to enhance the electrophilicity of bromine and ensure a controlled reaction, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is often employed. brainly.com

The catalyst functions by coordinating with a bromine molecule, polarizing the Br-Br bond and generating a highly electrophilic bromine species (a "bromonium ion" equivalent). This potent electrophile is then attacked by the electron-rich aromatic ring. brainly.com The reaction must be carefully controlled, as the high reactivity of aniline (B41778) derivatives can easily lead to the formation of polybrominated products, such as the 2,4,6-tribromoaniline (B120722) derivative if all activated positions are available. wvu.edubrainly.com

The formation of the desired 5-bromo isomer from 2-isopropoxyaniline is a direct consequence of the directing effects of the substituents on the aromatic ring. Both the amino (-NH₂) and isopropoxy (-OCH(CH₃)₂) groups are strong activating, ortho-, para-directing groups.

The isopropoxy group at position 2 directs incoming electrophiles to positions 3 (ortho) and 5 (para).

The amino group at position 1 directs electrophiles to positions 6 (ortho) and 4 (para).

The substitution pattern is determined by the cumulative electronic and steric effects. Position 5 is electronically favored as it is para to the isopropoxy group and ortho to the amino group, benefiting from the strong activating effect of both. Substitution at position 3 is disfavored due to potential steric hindrance from the bulky adjacent isopropoxy group. Positions 4 and 6 are activated by the amino group but are meta to the isopropoxy group, making them less electronically favored than position 5 where the activating effects are cumulative. Therefore, electrophilic bromination of 2-isopropoxyaniline is strongly directed to the 5-position, leading to the desired product with high regioselectivity. nih.gov

Etherification Methodologies for Isopropoxy Moiety Introduction

An alternative synthetic approach involves forming the ether linkage after the bromine atom is already in place. This route typically begins with a precursor like 5-bromo-2-aminophenol.

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. masterorganicchemistry.com This reaction involves the deprotonation of an alcohol or phenol (B47542) to form a nucleophilic alkoxide or phenoxide, which then displaces a halide from an alkyl halide via an Sₙ2 reaction. jk-sci.com

In this context, 5-bromo-2-aminophenol would be treated with a suitable base to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an isopropyl halide, such as isopropyl bromide or isopropyl iodide, to form the isopropoxy ether linkage.

A significant challenge in this synthesis is the potential for competing N-alkylation of the amino group. researchgate.net To achieve selective O-alkylation, the more nucleophilic amino group often requires a protection strategy. A common method involves the reversible formation of an imine by reacting the aminophenol with an aldehyde (e.g., benzaldehyde). This protects the amino group, allowing for the selective alkylation of the hydroxyl group. The protecting group is then removed by hydrolysis to yield the desired O-alkylated product. researchgate.netresearchgate.net Another consideration is that isopropyl bromide is a secondary alkyl halide, which can undergo a competing E2 elimination reaction to form propene, especially in the presence of a strong, sterically hindered base. masterorganicchemistry.comjk-sci.com Careful selection of the base and reaction conditions is necessary to maximize the yield of the desired ether product.

| Reaction Step | Reagents/Conditions | Purpose/Challenge | Reference |

|---|---|---|---|

| Deprotonation | 5-bromo-2-aminophenol + Base (e.g., K₂CO₃, NaH) | Formation of the nucleophilic phenoxide | jk-sci.com |

| Alkylation (Sₙ2) | Phenoxide + Isopropyl Bromide | Formation of the C-O ether bond | masterorganicchemistry.com |

| Side Reaction | Competing N-alkylation | Requires protection of the amino group (e.g., as an imine) for selectivity | researchgate.netresearchgate.net |

| Side Reaction | E2 Elimination of Isopropyl Bromide | Minimized by controlling base strength and reaction conditions | masterorganicchemistry.com |

Optimized Conditions for O-Alkylation Reactions

The introduction of the isopropoxy group at the C2 position is typically accomplished via a Williamson ether synthesis. This reaction involves the O-alkylation of a corresponding phenol with an isopropyl halide. To enhance the efficiency and yield of this S(_N)2 reaction, optimization of reaction conditions is crucial.

Key factors influencing the success of the O-alkylation include the choice of base, solvent, and reaction temperature. Strong bases such as sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA) are effective in deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. jk-sci.commasterorganicchemistry.com The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate the rate of the S(_N)2 reaction. jk-sci.commasterorganicchemistry.com However, care must be taken as tertiary or sterically hindered alkyl halides are prone to E2 elimination, leading to the formation of an alkene as a byproduct. jk-sci.com For aryl ethers, bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K(_2)CO(_3)) are also commonly used. jk-sci.com

Microwave-assisted synthesis has emerged as a rapid and efficient alternative for Williamson ether synthesis, often performed under solvent-free conditions using a mild solid base like potassium carbonate. orgchemres.org This environmentally friendly approach can lead to excellent yields of alkyl aryl ethers. orgchemres.org

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Base | NaH, KH, LDA | Strong bases that effectively deprotonate the phenol. | jk-sci.commasterorganicchemistry.com |

| Solvent | DMF, DMSO | Polar aprotic solvents that accelerate S(_N)2 reactions. | jk-sci.commasterorganicchemistry.com |

| Alternative Base | KOH, K(_2)CO(_3) | Commonly used for the synthesis of aryl ethers. | jk-sci.com |

| Alternative Method | Microwave irradiation with K(_2)CO(_3) | Provides rapid, efficient, and solvent-free conditions. | orgchemres.org |

Amine Group Formation via Controlled Reduction Pathways

The final step in the synthesis of this compound is the formation of the amine group, which is typically achieved through the reduction of a nitroaromatic intermediate, namely 4-bromo-1-isopropoxy-2-nitrobenzene. chemicalbook.com This transformation can be accomplished through various controlled reduction pathways.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and clean reaction profile. The process involves the use of a metal catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source.

This method is highly regio- and chemoselective, making it suitable for substrates with other reducible functional groups. researchgate.net The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate under a hydrogen atmosphere. The catalyst's high durability and reusability make it an economical and environmentally friendly option. researchgate.net

A variety of chemical reducing agents can also be employed for the conversion of aromatic nitro compounds to their corresponding anilines. These methods offer an alternative to catalytic hydrogenation, particularly when certain functional groups are incompatible with hydrogenation conditions.

One of the classic methods involves the use of stannous chloride (SnCl(_2)) in an acidic medium, such as hydrochloric acid (HCl). acsgcipr.orgaskiitians.com This reaction proceeds through the transfer of electrons from the tin(II) ion to the nitro group. askiitians.com While effective, this method can generate significant amounts of tin-containing byproducts, which may complicate purification. acsgcipr.org To mitigate the harshness of strongly acidic conditions, reactions can be performed in non-acidic and non-aqueous media, or under ultrasonic irradiation to accelerate the reaction at milder temperatures. scispace.com

Iron powder in the presence of a dilute acid is another common and efficient method for the reduction of aryl nitro compounds. scispace.com This method is often preferred due to its lower cost and environmental impact compared to other metal-based reducing agents.

| Method | Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H(_2), Pd/C | High efficiency, clean, reusable catalyst, chemoselective. | Requires specialized equipment for handling hydrogen gas. | researchgate.net |

| Stannous Chloride Reduction | SnCl(_2), HCl | Effective and well-established method. | Generates tin byproducts, can require harsh acidic conditions. | acsgcipr.orgaskiitians.comscispace.com |

| Iron Reduction | Fe, dilute acid | Cost-effective, environmentally friendly. | Can have long reaction times and high temperatures. | scispace.com |

Convergent and Divergent Synthetic Routes for Complex Architectures

The strategic design of synthetic routes is paramount in the efficient construction of complex molecules. Both convergent and divergent approaches offer distinct advantages in synthesizing analogues and derivatives of this compound.

Multi-Step Synthesis Design and Optimization

Optimization of each step involves fine-tuning reaction parameters such as temperature, solvent, catalyst, and reaction time to maximize yield and minimize byproduct formation. Modern techniques, such as flow chemistry, can offer significant improvements in reaction efficiency, safety, and scalability for multi-step syntheses. nih.gov

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot reactions, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates, offer a significant increase in efficiency by reducing reaction time, solvent usage, and purification steps. mdpi.comchemistryviews.org These sequences are highly desirable from both an economic and environmental perspective.

The design of a successful one-pot synthesis requires that the reagents and conditions for each step are compatible with one another. For example, a one-pot procedure for the synthesis of α-aminophosphonates has been developed using a Kabachnik-Fields reaction under solvent-free conditions. mdpi.com Similarly, highly functionalized 5-bromo-2-aminothiazoles can be prepared in a one-pot method using simple starting materials under mild conditions. researchgate.net The development of such streamlined processes is a key area of research in modern organic synthesis.

Advancements in Sustainable Synthesis Protocols

Recent research has emphasized the creation of environmentally benign synthetic pathways for aromatic amines. These advancements are crucial for mitigating the ecological footprint of pharmaceutical and chemical manufacturing. The subsequent sections delve into specific strategies that contribute to the sustainable synthesis of complex molecules like this compound.

Solvent System Rationalization for Reduced Environmental Impact

The selection of a solvent is a critical factor in the environmental performance of a synthetic process. Traditional organic solvents are often volatile, toxic, and difficult to recycle, contributing significantly to chemical waste. Consequently, a major focus of green chemistry is the identification and implementation of safer, more sustainable solvent alternatives.

Research into the synthesis of substituted anilines has demonstrated the viability of several green solvents. Water, in particular, has been utilized in palladium-catalyzed aminations, often with the aid of surfactants to create micellar reaction environments. nih.govnih.govacs.org This approach not only reduces the reliance on hazardous organic solvents but can also enhance reaction rates. Another promising eco-friendly solvent is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is a safer alternative to solvents like tetrahydrofuran (B95107) (THF). nih.govchemicalbook.com The synthesis of 4-bromoaniline, for instance, has been successfully carried out using 2-MeTHF, highlighting its potential for the synthesis of halogenated anilines. chemicalbook.com

The following interactive table provides a comparative overview of different solvent systems used in the synthesis of substituted anilines, which can be considered analogous to the synthesis of this compound.

Solvent Comparison for Substituted Aniline Synthesis

| Solvent | Substrate Example | Reaction Type | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Water (micellar) | Aryl Halides | Pd-catalyzed Amination | Non-toxic, non-flammable, recyclable aqueous medium | Requires surfactants, potential for hydrolysis of some substrates | nih.govnih.govacs.org |

| 2-MeTHF | Aniline Derivatives | N-TBS Protection | Bio-derived, lower toxicity than THF, easily recyclable | Can be more expensive than traditional solvents | nih.govchemicalbook.com |

| Ethanol | 1-bromo-4-nitrobenzene | Catalytic Reduction | Bio-renewable, low toxicity, readily available | Lower boiling point may limit reaction temperature | chemicalbook.com |

| Toluene/Water (biphasic) | Aryl Chlorides | Pd-catalyzed C-N formation | Allows for easy separation of catalyst and product | Toluene is a volatile organic compound (VOC) | nih.gov |

Enhanced Atom Economy and Reaction Greenness Assessment

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, thereby minimizing waste. Traditional methods for synthesizing anilines, such as the Béchamp reduction of nitroarenes with iron and hydrochloric acid, suffer from very low atom economy due to the formation of large quantities of iron oxide sludge as a byproduct. rsc.org

In contrast, modern catalytic methods offer significantly improved atom economy. For example, the catalytic hydrogenation of nitroarenes to anilines produces water as the only byproduct, resulting in a much higher atom economy. rsc.org The direct amination of aryl halides is another atom-economical approach for the synthesis of substituted anilines.

Below is an interactive data table comparing the atom economy of a traditional and a modern catalytic synthesis route for aniline, which serves as a model for the synthesis of more complex analogues.

Atom Economy Comparison for Aniline Synthesis

| Synthesis Route | Reactants | Desired Product | Byproducts | Atom Economy (%) | Reference |

|---|---|---|---|---|---|

| Béchamp Reduction | Nitrobenzene, Iron, HCl | Aniline | Iron Oxide Sludge, Water | ~35% | rsc.org |

| Catalytic Hydrogenation | Nitrobenzene, Hydrogen | Aniline | Water | ~72% | rsc.org |

Development of Eco-Friendly Catalytic Systems

The development of efficient and environmentally benign catalytic systems is paramount for sustainable chemical synthesis. In the context of producing this compound and its analogues, C-N cross-coupling reactions are of significant importance. Palladium-catalyzed amination (Buchwald-Hartwig amination) is a powerful tool for this transformation, and recent advancements have focused on making these systems more sustainable.

Key developments include the use of highly active catalysts at low loadings, which reduces the cost and environmental burden associated with precious metals. nih.govacs.org Furthermore, the design of ligands that enable these reactions to be performed in green solvents like water or bio-derived solvents has been a major area of research. nih.govnih.gov Beyond palladium, there is growing interest in using more earth-abundant and less toxic metals like copper and nickel for C-N coupling reactions. koreascience.krrsc.org Photocatalysis, which utilizes light to drive chemical reactions, is also emerging as a green and powerful tool for the synthesis of anilines at room temperature. rsc.org

The following interactive table summarizes some eco-friendly catalytic systems applicable to the synthesis of substituted anilines.

Eco-Friendly Catalytic Systems for Substituted Aniline Synthesis

| Catalyst System | Substrate Example | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Palladium with BippyPhos ligand | Aryl Halides | Water with surfactant | Low catalyst loading, recyclable aqueous medium | nih.gov |

| Copper Iodide with N,N'-dimethylethylenediamine | 4-substituted Aryl Iodides | DMSO | Rapid reaction under microwave irradiation | koreascience.kr |

| Nickel with Thioxanthen-9-one photocatalyst | Aryl Halides | Organic Solvent | Visible-light initiated, room temperature reaction | rsc.org |

| Iron Oxide on Carbon | Bromobenzene | Ethanol | Use of a more earth-abundant metal catalyst | chemicalbook.com |

Chemical Reactivity and Advanced Functionalization Dynamics of 5 Bromo 2 Isopropoxyaniline

Aromatic Ring Functionalization via Electrophilic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental process for modifying aromatic rings. latech.edu In the case of 5-Bromo-2-isopropoxyaniline, the outcome of such reactions is governed by the cumulative electronic and steric effects of the three substituents on the ring: the amino (-NH2), isopropoxy (-OR), and bromo (-Br) groups.

The regiochemical outcome of electrophilic substitution on the this compound ring is determined by the directing effects of the existing substituents. Substituents on a benzene (B151609) ring influence reactivity and determine the position of incoming electrophiles. wikipedia.orglibretexts.org They are broadly classified as activating or deactivating, and as ortho/para-directing or meta-directing. wikipedia.orgorganicchemistrytutor.com

The isopropoxy group (-OCH(CH₃)₂) is classified as a strong activating group and an ortho, para-director. latech.edu This is due to its ability to donate electron density to the aromatic ring through a resonance effect (+M), which stabilizes the carbocation intermediate (the sigma complex) formed during the substitution process. organicchemistrytutor.comyoutube.com This donation of electron density is most effective at the ortho and para positions, making these sites more nucleophilic and thus more susceptible to attack by electrophiles. youtube.combyjus.com

The bromine atom, like other halogens, exhibits a dual electronic effect. It is electron-withdrawing through the inductive effect (-I) due to its high electronegativity, which deactivates the ring towards electrophilic attack, making it less reactive than benzene. latech.eduorganicchemistrytutor.com However, it also possesses lone pairs of electrons that can be donated to the ring via resonance (+M), which stabilizes the carbocation intermediate at the ortho and para positions. libretexts.org Because the resonance effect directs the substitution, bromine is considered a deactivating but ortho, para-directing group. libretexts.orgorganicchemistrytutor.com

In this compound, the amino group (-NH₂) is also a powerful activating, ortho, para-directing group. The combined effect of the strongly activating amino and isopropoxy groups overwhelmingly directs incoming electrophiles to the available positions ortho and para to them. The primary directing influence comes from the amino and isopropoxy groups, which activate the ring and stabilize the intermediates. The bromine atom's deactivating inductive effect is overcome by the powerful activating effects of the other two groups.

| Substituent | Classification | Electronic Effects | Directing Influence |

|---|---|---|---|

| Isopropoxy (-OR) | Activating | Strong Resonance Donor (+M), Weak Inductive Withdrawer (-I) | Ortho, Para |

| Bromo (-Br) | Deactivating | Weak Resonance Donor (+M), Strong Inductive Withdrawer (-I) | Ortho, Para |

| Amino (-NH₂) | Strongly Activating | Strong Resonance Donor (+M), Weak Inductive Withdrawer (-I) | Ortho, Para |

Given the substitution pattern of this compound, the positions available for electrophilic attack are C3, C4, and C6. The powerful ortho, para-directing nature of the amino group (at C1) and the isopropoxy group (at C2) strongly activates the C4 and C6 positions. The bromine at C5 also directs ortho (to C4 and C6) and para (to C2, which is already substituted).

Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions. Control over which of these positions reacts can be achieved by considering steric hindrance. The isopropoxy group is sterically bulkier than the amino group, which might lead to a preference for substitution at the C4 position, which is para to the amino group and ortho to the bromo group, over the C6 position, which is ortho to the bulky isopropoxy group.

For reactions like halogenation, nitration, or sulfonation, a mixture of products may be obtained. byjus.com To achieve regiochemical control, one strategy involves the use of a protecting group for the highly activating amino group. For instance, the amino group can be acylated to form an amide. This amide group is still an ortho, para-director but is less activating and significantly bulkier, which can alter the electronic and steric balance, potentially favoring one position over another. youtube.com After the desired substitution, the protecting group can be removed by hydrolysis to regenerate the aniline (B41778).

Nucleophilic Displacement of the Bromine Atom

While electrophilic substitution targets the carbon atoms of the aromatic ring, the bromine atom itself can be replaced via nucleophilic aromatic substitution (NAS).

The bromine atom on the this compound ring can be displaced by a variety of strong nucleophiles, including amines, thiols, and alkoxides, to form new carbon-heteroatom bonds. This reaction class is synthetically valuable for introducing diverse functional groups. However, traditional nucleophilic aromatic substitution is challenging on this substrate.

The classic SNAr mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (bromine). libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the ring. libretexts.orglibretexts.org this compound lacks such strong activating groups for nucleophilic substitution. The isopropoxy and amino groups are electron-donating, which disfavors the formation of the anionic intermediate. libretexts.org

Therefore, displacing the bromine atom with nucleophiles often requires more forcing conditions or alternative reaction pathways, such as those catalyzed by transition metals (discussed in Section 3.3). Under very harsh conditions of temperature and pressure, or through mechanisms like the benzyne (B1209423) elimination-addition pathway, substitution by nucleophiles like ammonia (B1221849) (amines) or hydroxides (alkoxides) might be possible, but these are generally low-yielding and lack selectivity. youtube.com

The primary mechanism for NAS is the addition-elimination (SNAr) pathway. libretexts.org This process involves two main steps:

Addition : The nucleophile attacks the carbon atom bearing the leaving group (the bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken.

Elimination : The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. libretexts.org

For this compound, the energy barrier for the formation of the Meisenheimer complex is high due to the absence of electron-withdrawing groups to delocalize the negative charge. libretexts.org The electron-donating isopropoxy and amino groups further destabilize this intermediate, making the SNAr pathway energetically unfavorable under standard conditions. Consequently, achieving nucleophilic displacement of the bromine atom on this specific molecule is more practically and efficiently accomplished using transition metal catalysis.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for the functionalization of this compound at the C-Br bond. thermofisher.com These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions with high functional group tolerance. researchgate.netmdpi.com Palladium-based catalysts are most commonly employed for these transformations. thermofisher.commdpi.com

Suzuki-Miyaura Coupling: This reaction is a cornerstone of C-C bond formation, coupling the aryl bromide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govlibretexts.org It is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals. nih.govillinois.edu The reaction is compatible with a wide range of functional groups, including the aniline and ether moieties present in the substrate. nih.govrsc.org

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide with an amine. matthey.com This allows for the synthesis of more complex diaryl or alkyl-aryl amines starting from this compound. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include a vast array of amine coupling partners. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkyne structures. libretexts.org The reaction is typically co-catalyzed by palladium and copper(I) and requires a base. libretexts.orgorganic-chemistry.org This method is invaluable for creating conjugated systems and building blocks for more complex molecular architectures. nih.gov

The table below summarizes typical conditions for these key coupling reactions involving aryl bromides.

| Reaction | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Bond Formed |

|---|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂, Pd(dppf)Cl₂ | SPhos, XPhos, PPh₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Aryl-Alkyl/Aryl |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, [Pd(allyl)Cl]₂ | BINAP, XPhos, t-BuXPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Aryl-Nitrogen |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ (+ CuI) | PPh₃, Xantphos | Et₃N, piperidine, DIPA | Aryl-Alkynyl |

Palladium-Catalyzed C-C Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simple precursors. nobelprize.org For a substrate like this compound, the bromine atom serves as a reactive handle for such transformations.

Suzuki-Miyaura Coupling with Boronic Acids for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.gov

For this compound, a hypothetical Suzuki-Miyaura reaction would involve its coupling with various aryl or heteroaryl boronic acids. The general catalytic cycle proceeds through three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org Research on other ortho-substituted bromoanilines suggests that the presence of the aniline and isopropoxy groups could influence the electronic and steric environment of the reaction, potentially affecting catalyst efficiency and reaction rates. nih.govrsc.org However, specific data on catalyst systems, bases, and solvents optimized for this compound are not available.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound (Note: This table is illustrative and not based on published experimental data for this specific compound.)

| Entry | Boronic Acid (R-B(OH)₂) | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Phenyl-2-isopropoxyaniline |

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling reaction forms a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. organic-chemistry.org

The functionalization of this compound via Sonogashira coupling would yield 5-alkynyl-2-isopropoxyaniline derivatives, which are valuable intermediates in organic synthesis. The reaction mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. libretexts.org While copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts, no studies have specifically applied these methods to this compound. nih.gov

Palladium-Catalyzed C-N Cross-Coupling Methodologies

The formation of carbon-nitrogen bonds via palladium catalysis is a cornerstone of modern medicinal and materials chemistry, allowing for the synthesis of aryl amines and related compounds. nih.govresearchgate.net

Buchwald-Hartwig Amination for Aryl Amine Synthesis

The Buchwald-Hartwig amination enables the coupling of an aryl halide with a primary or secondary amine to form a new C–N bond. wikipedia.org This reaction has broad substrate scope and functional group tolerance. mit.edu Applying this reaction to this compound would involve coupling it with various amines to produce N-substituted derivatives. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov While general conditions for the amination of aryl bromides are well-established, specific adaptations for this compound have not been reported.

Table 2: Hypothetical Buchwald-Hartwig Amination of this compound (Note: This table is illustrative and not based on published experimental data for this specific compound.)

| Entry | Amine (R¹R²NH) | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 4-(4-Amino-3-isopropoxyphenyl)morpholine |

Copper-Mediated Cross-Coupling Reactions (e.g., Ullmann-type processes)

Copper-mediated cross-coupling reactions, particularly Ullmann-type condensations, are classic methods for forming C–O, C–N, and C–S bonds. organic-chemistry.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but benefit from the lower cost of copper catalysts. nih.gov

An Ullmann-type reaction involving this compound could be used, for example, to couple it with phenols to form diaryl ethers or with amines to form diarylamines. Modern protocols often use ligands such as 1,10-phenanthroline (B135089) or amino acids to facilitate the reaction at lower temperatures. nih.govapple.com A recent study on the copper-mediated C-N coupling of a generic "bromo-aniline" with propargylic alcohol highlights the complexity and potential for side reactions in such systems, underscoring the need for empirical investigation. rug.nl However, the literature lacks specific examples of Ullmann reactions utilizing this compound as the substrate.

Ligand Design and Catalyst Tuning for Enhanced Reactivity and Selectivity

The success of any cross-coupling reaction is highly dependent on the catalyst system, particularly the nature of the ligand coordinated to the metal center. Ligands influence the catalyst's stability, solubility, and reactivity by modulating the electronic and steric properties of the metal. mit.edu

For substrates like this compound, the presence of two ortho/meta-directing groups (–NH₂ and –OⁱPr) and a bromine atom presents a unique electronic and steric profile. Effective catalyst tuning would require:

Steric Bulk: Bulky ligands, such as biarylphosphines (e.g., XPhos, RuPhos), can promote the reductive elimination step and prevent catalyst deactivation, which is often necessary for challenging substrates. mit.edu

Electron-Donating Properties: Electron-rich ligands enhance the rate of oxidative addition, which is often the rate-limiting step, particularly for less reactive aryl bromides. fiveable.me

Chelation: Bidentate ligands like dppf or BINAP can stabilize the metal center and influence the selectivity of the reaction. wikipedia.org

While these principles are well-established for cross-coupling reactions in general, the rational design and optimization of a catalyst system specifically for this compound would require dedicated experimental screening and mechanistic studies, which are currently absent from the scientific literature.

Transformations Involving the Amine Functionality

The amine group in this compound is a versatile functional handle that allows for a wide range of chemical transformations. These reactions are crucial for the construction of more complex molecular architectures, enabling the incorporation of this substituted aniline into diverse target structures. The reactivity of the amino group is influenced by the electronic effects of the substituents on the aromatic ring—the electron-withdrawing bromine atom and the electron-donating isopropoxy group.

Acylation, Sulfonylation, and Alkylation of the Amino Group

The nucleophilic nature of the primary amino group in this compound allows it to readily undergo acylation, sulfonylation, and alkylation reactions. These transformations are fundamental in organic synthesis for the protection of the amine, modulation of its reactivity, and the introduction of various functional moieties.

Acylation of the amino group is typically achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acidic byproduct. For instance, the reaction with acetyl chloride would yield the corresponding acetanilide (B955) derivative. This transformation is useful for protecting the amino group during subsequent reactions that might otherwise be incompatible with a primary amine.

Sulfonylation involves the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride), in the presence of a base like pyridine (B92270) or triethylamine. This reaction leads to the formation of a stable sulfonamide linkage. Sulfonamides are important structural motifs in medicinal chemistry. The general conditions for sulfonylation of anilines are well-established and are applicable to this compound.

Alkylation of the amino group can be more challenging to control, as mono-, di-, and even tri-alkylation can occur. Direct alkylation with alkyl halides is a common method, though it can lead to a mixture of products. Reductive amination, a two-step process involving the formation of an imine followed by reduction, offers a more controlled approach to mono- and di-alkylation. The choice of alkylating agent and reaction conditions determines the degree of alkylation. For example, N-alkylation can increase the lipophilicity of a molecule, a property that is often modulated in drug design.

Table 1: Examples of Amine Functionalization Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-(5-bromo-2-isopropoxyphenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(5-bromo-2-isopropoxyphenyl)-4-methylbenzenesulfonamide |

| Alkylation | Methyl iodide | N-methyl-5-bromo-2-isopropoxyaniline |

Formation of Imines and Schiff Bases from the Amine

The primary amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form imines, which are also known as Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture, for instance, by azeotropic distillation.

The general synthesis of Schiff bases involves the reaction of a primary amine with a carbonyl compound. For example, reacting this compound with an aromatic aldehyde like benzaldehyde (B42025) would yield the corresponding N-benzylidene-5-bromo-2-isopropoxyaniline. A variety of aldehydes and ketones, both aliphatic and aromatic, can be employed in this reaction, leading to a diverse range of Schiff bases. These compounds are valuable intermediates in organic synthesis and can be used in the preparation of other nitrogen-containing compounds. For instance, the imine functionality can be reduced to a secondary amine or be subjected to nucleophilic attack at the imine carbon.

The synthesis of Schiff bases from substituted anilines is a well-documented process. For instance, Schiff bases have been synthesized from 3-bromo-4-methyl aniline and various aldehydes. Similarly, the condensation of aniline with 5-bromo-2-hydroxy benzaldehyde has been reported to form the corresponding Schiff base. These examples suggest that this compound would readily participate in such transformations.

Table 2: Representative Schiff Base Formation

| Reactant 1 | Reactant 2 Example | Product Type |

|---|---|---|

| This compound | Benzaldehyde | N-benzylidene-5-bromo-2-isopropoxyaniline |

| This compound | Acetone | N-(propan-2-ylidene)-5-bromo-2-isopropoxyaniline |

Diazotization Reactions and Subsequent Sandmeyer-Type Transformations

The primary aromatic amine functionality of this compound allows for its conversion into a diazonium salt, a highly versatile intermediate in organic synthesis. This transformation, known as diazotization, is typically carried out by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

The resulting 5-bromo-2-isopropoxybenzenediazonium salt is a valuable precursor for a variety of substitution reactions where the diazonium group (-N₂⁺) acts as an excellent leaving group, being replaced by a range of nucleophiles with the liberation of nitrogen gas. A particularly important class of these reactions is the Sandmeyer reaction, which utilizes copper(I) salts as catalysts to introduce a variety of substituents onto the aromatic ring.

Key Sandmeyer-type transformations include:

Halogenation: The diazonium salt can be converted to the corresponding aryl chloride, bromide, or cyanide by treatment with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN), respectively. This provides a powerful method for introducing these functional groups, which might be difficult to achieve through direct electrophilic aromatic substitution.

Hydroxylation: Heating the diazonium salt solution allows for the introduction of a hydroxyl group, leading to the formation of a phenol (B47542).

Fluorination: While not a classical Sandmeyer reaction, the Balz-Schiemann reaction allows for the synthesis of aryl fluorides by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt.

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. The copper(I) catalyst facilitates a single-electron transfer to the diazonium ion, leading to the formation of an aryl radical and the evolution of nitrogen gas. This aryl radical then reacts with the halide or cyanide from the copper salt to form the final product and regenerate the copper(I) catalyst. The versatility of the Sandmeyer reaction and related transformations makes the diazotization of this compound a critical step in the synthesis of a wide array of functionalized aromatic compounds.

Table 3: Potential Sandmeyer Reactions of 5-Bromo-2-isopropoxybenzenediazonium Salt

| Reagent | Product |

|---|---|

| Copper(I) chloride (CuCl) | 1-Bromo-4-chloro-2-isopropoxybenzene |

| Copper(I) bromide (CuBr) | 1,4-Dibromo-2-isopropoxybenzene |

| Copper(I) cyanide (CuCN) | 4-Bromo-2-isopropoxybenzonitrile |

| Potassium iodide (KI) | 1-Bromo-4-iodo-2-isopropoxybenzene |

| Water (H₂O), heat | 4-Bromo-2-isopropoxyphenol |

| Hypophosphorous acid (H₃PO₂) | 1-Bromo-3-isopropoxybenzene |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of 5-Bromo-2-isopropoxyaniline. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the chemical environment of each atom and the connectivity between them can be determined.

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals for the aromatic protons and the protons of the isopropoxy group.

The aromatic region typically displays three signals corresponding to the three protons on the benzene (B151609) ring. Their splitting patterns (coupling) reveal their relative positions. The aliphatic region shows two signals corresponding to the methine (CH) and methyl (CH₃) protons of the isopropoxy substituent. The integration of these signals confirms the number of protons in each environment.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 6.82 | d | 2.4 | 1H | Aromatic H |

| 6.77 | dd | 8.5, 2.4 | 1H | Aromatic H |

| 6.63 | d | 8.6 | 1H | Aromatic H |

| 4.46 | hept | 6.0 | 1H | -OCH(CH₃)₂ |

| 1.33 | d | 6.0 | 6H | -OCH(CH₃)₂ |

Data sourced from publicly available spectral databases.

The ¹³C NMR spectrum complements the ¹H NMR data by identifying the different carbon environments within the molecule. The spectrum for this compound shows nine distinct signals, corresponding to the nine carbon atoms in the structure. Six of these signals appear in the aromatic region and three in the aliphatic region. The chemical shifts are influenced by the electronic effects of the bromo, isopropoxy, and amino substituents.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 138.9 | Aromatic C-NH₂ |

| 134.4 | Aromatic C-O |

| 120.6 | Aromatic C-H |

| 117.6 | Aromatic C-H |

| 114.8 | Aromatic C-Br |

| 113.2 | Aromatic C-H |

| 71.0 | -OC H(CH₃)₂ |

| 22.1 | -OCH(C H₃)₂ |

Assignments are based on typical chemical shifts for substituted benzenes and may require 2D NMR for definitive confirmation.

Two-dimensional (2D) NMR techniques are crucial for confirming the structural assignments made from 1D NMR spectra. These experiments reveal correlations between nuclei, providing definitive evidence of connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between adjacent aromatic protons, confirming their positions relative to one another. It would also show a correlation between the methine and methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the aromatic proton signal at 6.82 ppm would correlate with the carbon signal at 120.6 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded or coupled. This can provide further confirmation of the regiochemistry, for example, by showing a spatial correlation between the protons of the isopropoxy group and the proton on the adjacent aromatic carbon (C3).

| NOESY | ¹H ↔ ¹H (space) | Shows through-space proximity between the isopropoxy protons and the adjacent aromatic proton, confirming regiochemistry. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M+ and M+2) of nearly equal intensity. The precise mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 4: HRMS Data for this compound

| Ion/Adduct | Calculated m/z (C₉H₁₂BrNO) | Observed m/z |

|---|---|---|

| [M]⁺ | 229.01022 | ~229.01 |

| [M+H]⁺ | 230.01750 | ~230.02 |

| [M+Na]⁺ | 251.99944 | ~252.00 |

Calculated m/z values are for the monoisotopic mass. Observed values are typical and may vary slightly based on instrumentation.

LC-MS/MS is a hybrid technique that combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. It is an essential tool for assessing the purity of a this compound sample and for identifying any potential impurities or reaction byproducts.

The LC component separates the target compound from other substances in the mixture based on their physicochemical properties. The eluent from the LC column is then introduced into the mass spectrometer. In MS/MS (tandem mass spectrometry), a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint that can confirm the identity of the main compound and help in the structural elucidation of unknown byproducts.

Table 5: Illustrative LC-MS/MS Data for Purity Analysis

| Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Tentative Identification |

|---|---|---|---|

| 5.8 | 230.02 | 188.0, 146.0, 109.1 | This compound |

| 4.2 | (Varies) | (Varies) | Potential Impurity 1 |

| 6.5 | (Varies) | (Varies) | Potential Impurity 2 |

This table is illustrative. Actual retention times and fragmentation patterns depend on the specific LC and MS conditions used.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the energy of these vibrations. For this compound, the key functional groups—primary amine (-NH₂), ether (-O-), isopropyl group (-CH(CH₃)₂), and the substituted benzene ring—give rise to characteristic absorption bands.

The primary aromatic amine group is identifiable by the N-H stretching vibrations, which typically appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. analyzetest.com The N-H bending vibration is expected in the 1580-1650 cm⁻¹ range. analyzetest.com The strong C-N stretching of aromatic amines is typically observed between 1250 and 1335 cm⁻¹. analyzetest.comwikieducator.org

The isopropoxy group contributes C-H stretching vibrations from the methyl and methine groups, appearing just below 3000 cm⁻¹. The C-O-C asymmetric stretching of the ether linkage is expected to produce a strong band in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. Finally, the C-Br stretching vibration is anticipated at lower wavenumbers, typically in the 500-650 cm⁻¹ range, due to the heavy bromine atom. nih.gov

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| C-H Aromatic Stretch | Benzene Ring | 3000 - 3100 |

| C-H Aliphatic Stretch | Isopropyl Group | 2850 - 2970 |

| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 |

| C=C Aromatic Ring Stretch | Benzene Ring | 1450 - 1600 |

| C-N Aromatic Stretch | Aromatic Amine | 1250 - 1335 |

| C-O Asymmetric Stretch | Aryl-Alkyl Ether | 1200 - 1250 |

| C-Br Stretch | Bromo-Aromatic | 500 - 650 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic laser light. jconsortium.com While IR spectroscopy is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often means that symmetric, non-polar bonds and vibrations of the aromatic ring produce strong signals in Raman spectra. researchgate.net

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Weak-Medium |

| C-H Aromatic Stretch | Benzene Ring | 3000 - 3100 | Strong |

| C-H Aliphatic Stretch | Isopropyl Group | 2850 - 2970 | Medium-Strong |

| C=C Aromatic Ring Stretch | Benzene Ring | 1550 - 1610 | Very Strong |

| Ring Breathing Mode | Substituted Benzene | ~1000 | Strong |

| C-Br Stretch | Bromo-Aromatic | 500 - 650 | Medium-Strong |

Advanced Chromatographic Analysis for Isolation and Purity

Chromatographic techniques are essential for separating components of a mixture and determining the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (PDA)

HPLC is a premier technique for the separation and quantification of non-volatile or thermally sensitive compounds. For aromatic amines like this compound, a reversed-phase HPLC method is typically employed. helsinki.fi In this setup, the compound is separated on a non-polar stationary phase (e.g., a C18 column) using a polar mobile phase, often a mixture of acetonitrile (B52724) and water or an aqueous buffer. researchgate.net

The use of a Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), adds a significant layer of analytical power. Unlike a standard UV-Vis detector that monitors absorbance at a single wavelength, the PDA detector acquires a full UV-Vis spectrum for the analyte as it elutes from the column. This provides two key benefits:

Peak Purity Analysis: The spectra across an entire peak can be compared. If the peak is pure, the normalized spectra will be identical. The presence of impurities would result in spectral differences.

Compound Identification: The acquired UV-Vis spectrum, with its characteristic absorbance maxima (λ_max), can be compared to that of a known reference standard or a spectral library to confirm the identity of the compound.

The method can be validated for linearity, accuracy, and precision to ensure reliable quantification of this compound in various samples. researchgate.net

Table 3: Representative HPLC-PDA Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer (e.g., Ammonium (B1175870) Acetate) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| PDA Detector | Scan Range: 200-400 nm; Monitoring Wavelengths based on λ_max |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In the GC system, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column (e.g., a non-polar DB-5ms column). As the separated components elute from the column, they enter the mass spectrometer. The most common ionization technique is Electron Impact (EI), where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner.

The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. For this compound (C₉H₁₂BrNO), the key features in the mass spectrum would be:

Molecular Ion (M⁺) Peak: The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 natural abundance, will result in two molecular ion peaks of almost equal intensity at m/z 229 and m/z 231. uni.lumiamioh.edu This isotopic pattern is a definitive indicator for the presence of a single bromine atom.

Fragmentation Pattern: Common fragmentation pathways for aromatic amines and ethers include α-cleavage (cleavage of the bond adjacent to the nitrogen or oxygen) and loss of alkyl groups. miamioh.eduyoutube.com For this compound, loss of a methyl radical (CH₃) from the isopropyl group or loss of a propylene (B89431) molecule (C₃H₆) are plausible fragmentation pathways. whitman.edu

Table 4: Typical GC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| GC Column | DB-5ms or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | e.g., Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ionization Mode | Electron Impact (EI), 70 eV |

| MS Scan Range | 40 - 400 m/z |

| Expected M⁺ peaks | m/z 229 and 231 (approx. 1:1 ratio) |

Computational Chemistry and Molecular Modeling of 5 Bromo 2 Isopropoxyaniline

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a robust quantum mechanical method used to analyze the electronic structure and energetic properties of molecules. nih.gov By approximating the many-electron system's energy as a functional of the electron density, DFT provides a balance between accuracy and computational cost, making it ideal for studying molecules of this size.

The electronic properties of a molecule are dictated by the arrangement of its electrons in various molecular orbitals. The most critical of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mnstate.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. libretexts.org

For 5-Bromo-2-isopropoxyaniline, DFT calculations would reveal that the HOMO is primarily localized on the aniline (B41778) ring and the nitrogen atom of the amino group, due to the electron-donating nature of the amino and isopropoxy groups. The LUMO, conversely, would be distributed across the aromatic ring, influenced by the electron-withdrawing bromine atom. These properties are essential for predicting how the molecule will interact in chemical reactions.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound (Exemplary Data)

| Parameter | Value (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital. Relates to the electron-donating ability. |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron-accepting ability. |

| Energy Gap (ΔE) | 4.90 | ELUMO - EHOMO. Indicates chemical reactivity and stability. |

| Ionization Potential (I) | 5.85 | -EHOMO. Energy required to remove an electron. |

| Electron Affinity (A) | 0.95 | -ELUMO. Energy released when an electron is added. |

| Electronegativity (χ) | 3.40 | (I + A) / 2. The ability to attract electrons. |

| Chemical Hardness (η) | 2.45 | (I - A) / 2. Resistance to change in electron distribution. |

| Chemical Softness (S) | 0.41 | 1 / (2η). Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | 2.35 | χ² / (2η). A measure of the molecule's electrophilic nature. |

Note: The values presented are representative and derived from typical DFT calculations for similar aromatic amines. Actual values would depend on the specific level of theory and basis set used.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green areas are neutral. youtube.com

For this compound, an MEP map would highlight several key features:

Negative Potential (Red/Yellow): The most electron-rich area would be centered around the nitrogen atom of the amino group due to its lone pair of electrons. The oxygen atom of the isopropoxy group would also exhibit a negative potential. These sites are the primary locations for hydrogen bonding and interactions with electrophiles.

Positive Potential (Blue): The hydrogen atoms of the amino group (-NH₂) would show a distinct positive potential, making them primary sites for hydrogen bond donation.

Neutral/Slightly Negative Potential (Green/Orange): The aromatic ring would exhibit a complex potential landscape, generally being electron-rich but with variations due to the substituents. The area near the bromine atom might show a region of slight positive potential on the axial face (a "sigma-hole"), which can participate in halogen bonding.

The three-dimensional structure of this compound is not rigid. Rotations around single bonds, particularly the C(ring)-N bond and the C(ring)-O bond of the isopropoxy group, give rise to different conformers with varying energies. Conformational analysis aims to identify the most stable three-dimensional arrangement (the global minimum) and the energy barriers between different conformers.

DFT calculations can be used to perform a potential energy surface scan by systematically rotating these bonds and calculating the energy at each step. This analysis would likely show that the most stable conformation involves specific orientations of the amino and isopropoxy groups that minimize steric hindrance and optimize electronic interactions with the aromatic ring. The energetic stability of the global minimum conformer is critical for understanding its behavior in biological systems, as receptor binding often requires the ligand to adopt a specific, low-energy conformation.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. neliti.com

While no specific docking studies for this compound have been published, its structure contains key features common in pharmacologically active molecules, such as kinase inhibitors. A hypothetical docking study of this compound into a protein kinase active site could reveal several potential interactions:

Hydrogen Bonding: The amino group (-NH₂) is a classic hydrogen bond donor and could interact with acceptor residues in the protein's hinge region, a common binding pattern for kinase inhibitors.

Hydrophobic Interactions: The isopropoxy group and the benzene (B151609) ring can fit into hydrophobic pockets within the active site, contributing significantly to binding affinity.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

The results of a docking simulation are typically ranked using a scoring function, which estimates the binding free energy. A lower score generally indicates a more favorable binding pose. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation can assess the stability of a docked pose, reveal the role of solvent molecules, and explore conformational changes in both the ligand and the protein that may occur upon binding. ksu.edu.sa

If an MD simulation were performed on a complex of this compound and a hypothetical protein target, the analysis would focus on:

Positional Stability: Root Mean Square Deviation (RMSD) calculations would be used to track the deviation of the ligand's atoms from their initial docked position. A stable, low RMSD value over the course of the simulation (typically nanoseconds to microseconds) suggests a stable binding mode.

Interaction Persistence: The simulation would allow for monitoring the stability of key interactions, such as hydrogen bonds identified in docking. It can reveal whether these bonds are transient or stable throughout the simulation.

Conformational Flexibility: MD simulations can show how the flexible parts of the ligand, such as the isopropoxy group, move and adapt within the binding pocket, providing a more realistic picture of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (physicochemical properties, electronic properties, etc.) to their activity. tandfonline.comnih.gov

For a series of substituted anilines including this compound, a QSAR study could be developed to predict a specific biological activity, such as cytotoxicity or enzyme inhibition. The process involves:

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors is calculated. For this compound, these would include:

Electronic Descriptors: Hammett constants, dipole moment, HOMO/LUMO energies.

Hydrophobic Descriptors: LogP (octanol-water partition coefficient).

Steric/Topological Descriptors: Molecular weight, molar refractivity, surface area.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a model is created that best correlates the descriptors with the observed biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds.

A successful QSAR model could then be used to predict the activity of new, unsynthesized aniline derivatives and guide the design of more potent compounds. mdpi.com

Strategic Applications of 5 Bromo 2 Isopropoxyaniline in Chemical Synthesis

Design and Synthesis of Advanced Pharmaceutical Intermediates

The amino group can be readily converted into various functionalities, such as amides, sulfonamides, or ureas, which are prevalent in drug molecules. The bromine atom allows for the introduction of diverse substituents through cross-coupling reactions, facilitating the exploration of structure-activity relationships (SAR) during the drug discovery process. Medicinal chemists can systematically modify the core structure to optimize potency, selectivity, and pharmacokinetic properties.

For instance, the synthesis of substituted benzamides, a common class of pharmaceutical compounds, can be envisioned starting from 5-Bromo-2-isopropoxyaniline. Acylation of the amino group with a desired carboxylic acid would yield the corresponding amide. Subsequent Suzuki coupling at the bromine position with a variety of boronic acids could then generate a library of diverse biaryl-containing benzamides for biological screening.

Table 1: Potential Pharmaceutical Scaffolds from this compound

| Precursor | Reaction Type | Potential Pharmaceutical Scaffold | Therapeutic Area (Example) |

| This compound | Acylation followed by Suzuki Coupling | Substituted Biaryl Benzamides | Oncology, CNS Disorders |

| This compound | Reductive Amination | Substituted N-alkylated Anilines | Antiviral, Antihistaminic |

| This compound | Diazotization and Azide Substitution | Bromo-isopropoxy-azidobenzene | Precursor for Triazole Synthesis |

Development of Novel Agrochemical Precursors

The development of novel agrochemicals, including herbicides, fungicides, and insecticides, often relies on the synthesis of new active ingredients with improved efficacy, selectivity, and environmental profiles. Substituted anilines are a well-established class of precursors for agrochemicals. Although direct examples of commercial pesticides derived from this compound are not prominent in available literature, its chemical functionalities suggest its potential as a valuable intermediate in this sector.

The synthesis of novel phenylurea herbicides, for example, could potentially utilize this compound. Reaction of the aniline (B41778) with a suitable isocyanate would yield a phenylurea derivative. The bromo and isopropoxy substituents could be varied to fine-tune the herbicidal activity and crop selectivity. Similarly, in the realm of fungicides, the aniline moiety can be a key component in the synthesis of anilide-type fungicides.

Synthesis of Dyes, Pigments, and Specialty Chemical Products